molecular formula C15H15NO2 B1351978 Benzyl benzylcarbamate CAS No. 39896-97-4

Benzyl benzylcarbamate

Cat. No.: B1351978
CAS No.: 39896-97-4
M. Wt: 241.28 g/mol
InChI Key: ILKFHZRKLTWFKR-UHFFFAOYSA-N
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Description

Benzyl benzylcarbamate is an organic compound with the molecular formula C15H15NO2. It is a white solid that is moderately soluble in water and soluble in organic solvents. This compound can be viewed as the ester of carbamic acid and benzyl alcohol. It is used in various chemical processes and has applications in different scientific fields .

Mechanism of Action

Target of Action

Benzyl benzylcarbamate is a type of carbamate compound . Carbamates are commonly used as protecting groups for amines, particularly in the synthesis of peptides . The primary targets of this compound are therefore the amine groups in peptides and proteins .

Mode of Action

The mode of action of this compound involves its interaction with the amine groups in peptides and proteins . It acts as a protecting group, preventing these amine groups from reacting with other compounds during the synthesis process . This protection can be removed under relatively mild conditions, such as the application of strong acid or heat .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in peptide synthesis . By protecting the amine groups, this compound allows for the controlled addition of amino acids to a growing peptide chain . This ensures that the correct sequence of amino acids is achieved, which is crucial for the function of the resulting protein .

Pharmacokinetics

It is known that the compound is a solid at room temperature and is soluble in organic solvents . Its solubility in water is moderate .

Result of Action

The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids . By protecting the amine groups during synthesis, it prevents unwanted reactions and ensures that the correct peptide sequence is achieved .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . For example, the protection it provides can be removed by applying heat or a strong acid . Therefore, the efficacy and stability of this compound as a protecting group can be controlled by adjusting these environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl benzylcarbamate can be synthesized through the reaction of benzyl chloroformate with ammonia. The reaction typically involves adding benzyl chloroformate to a solution of ammonia under vigorous stirring. The mixture is then allowed to react at room temperature, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Benzyl benzylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Benzyl benzylcarbamate is unique due to its dual benzyl groups, which provide specific reactivity and properties that are advantageous in certain chemical processes. Its ability to act as a protecting group for amines makes it particularly valuable in peptide synthesis and other organic reactions .

Properties

IUPAC Name

benzyl N-benzylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(16-11-13-7-3-1-4-8-13)18-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILKFHZRKLTWFKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406862
Record name benzyl benzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39896-97-4
Record name benzyl benzylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research paper mentions isolating two compounds from Moringa oleifera Lam., with a focus on the biological activity of compound 1. What can you tell us about the other isolated compound, benzyl benzylcarbamate?

A1: Unfortunately, the provided research article [] only states that this compound (compound 2) was successfully isolated and identified from the ethyl acetate fraction of Moringa oleifera Lam. alongside 1-hydroxy-3-phenylpropan-2-yl benzoate (compound 1). No further investigation or discussion about the potential biological activity, structural characterization, or any other properties of this compound is included in this study.

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